molecular formula C15H12N2O B3022947 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-26-9

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B3022947
CAS RN: 898389-26-9
M. Wt: 236.27 g/mol
InChI Key: UQVNQBJBORUNJS-UHFFFAOYSA-N
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Description

“2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized . The synthesis involved adding 2-phenylimidazo[1,2-a]pyridine slowly to a flask placed in an ice bath containing DMF and POCl3 .


Chemical Reactions Analysis

The compound has been used in the search for new catalysts for catecholase, whose principle is based on the oxidation reaction of catechol to o-quinone . The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone .

Future Directions

Imidazopyridine derivatives have a wide range of applications in medicinal chemistry and material science . Therefore, the future research directions could involve exploring its potential applications in these fields, developing new synthesis methods, and studying its biological activities.

properties

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-2-3-7-12(11)15-13(10-18)17-9-5-4-8-14(17)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVNQBJBORUNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 5
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 6
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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